![molecular formula C13H16N2OS B13379720 N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine](/img/structure/B13379720.png)
N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine
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Overview
Description
N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine is an organic compound that features both pyridine and thiophene moieties. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine typically involves the reaction of 2-pyridinyloxypropylamine with 2-thienylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine nitrogen or the thiophene sulfur.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or thiophene derivatives.
Scientific Research Applications
N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine
- N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
- N-(2,3-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine
Uniqueness
This compound is unique due to its combination of pyridine and thiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H14N2O1
- Molecular Weight : 218.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the compound's anticancer properties. For instance, a recent study evaluated its effects on human cancer cell lines:
Cell Line | IC50 (μM) | Inhibition Rate (%) |
---|---|---|
A549 (Lung) | 8.99 | 100.07 |
HepG2 (Liver) | 6.92 | 99.98 |
DU145 (Prostate) | 7.89 | 99.93 |
MCF7 (Breast) | 8.26 | 100.39 |
The results indicate that this compound exhibits significant cytotoxic effects against these cancer cell lines, surpassing the efficacy of established chemotherapeutics like Sunitinib .
Mechanism of Anticancer Action
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound induces S-phase arrest in HepG2 cells, leading to reduced proliferation.
- Apoptosis Induction : It triggers apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase-3 .
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
A comprehensive evaluation was conducted on the antiproliferative activity of various derivatives related to this compound. The study found that modifications to the thienyl group significantly enhanced anticancer activity against multiple cell lines . -
Mechanistic Insights :
Research has demonstrated that compounds with similar structures can modulate key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways, suggesting that this compound may also influence these pathways .
Properties
Molecular Formula |
C13H16N2OS |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3-pyridin-2-yloxy-N-(thiophen-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C13H16N2OS/c1-2-8-15-13(6-1)16-9-4-7-14-11-12-5-3-10-17-12/h1-3,5-6,8,10,14H,4,7,9,11H2 |
InChI Key |
RPAHVOIZJHELPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=CC=CS2 |
Origin of Product |
United States |
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